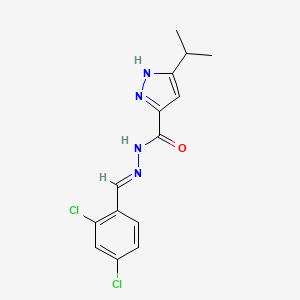

N'-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Description

N'-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 2,4-dichlorobenzylidene moiety and an isopropyl substituent at the pyrazole ring. This compound (CAS: 303108-00-1, MW: 325.19) has been synthesized through condensation reactions between substituted pyrazole carbohydrazides and aromatic aldehydes, as evidenced by analogous protocols for related derivatives .

Properties

CAS No. |

303108-00-1 |

|---|---|

Molecular Formula |

C14H14Cl2N4O |

Molecular Weight |

325.2 g/mol |

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H14Cl2N4O/c1-8(2)12-6-13(19-18-12)14(21)20-17-7-9-3-4-10(15)5-11(9)16/h3-8H,1-2H3,(H,18,19)(H,20,21)/b17-7+ |

InChI Key |

MITSCXXXVHHGFL-REZTVBANSA-N |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a broader class of pyrazole-3-carbohydrazides with variations in substituents on both the pyrazole ring and the benzylidene group. Key analogs include:

Key Observations :

- Electron-withdrawing chlorine atoms on the benzylidene moiety (common across analogs) contribute to stability and electronic effects .

Comparison Insights :

- The target compound’s isopropyl group may enhance membrane permeability compared to 5a (methyl) or 5b (phenyl), though direct activity data are needed.

- Analogs with electron-donating groups (e.g., 4-dimethylamino in 5b) show improved analgesic efficacy, suggesting substituent polarity influences bioactivity .

Electronic and Topological Properties

DFT studies on E-DPPC reveal:

- NBO Analysis : Delocalization of electron density from pyrazole to the carbohydrazide moiety stabilizes the structure .

- Solvent Effects : Aqueous-phase calculations (IEFPCM model) show reduced HOMO-LUMO gaps, indicating enhanced reactivity in polar environments .

- Molecular Docking : E-DPPC exhibits favorable binding to EGFR (binding energy: −8.9 kcal/mol), comparable to clinical inhibitors .

Biological Activity

N'-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the hydrazone class, characterized by its unique structural features that include a pyrazole core and dichlorobenzylidene group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is , with a molecular weight of approximately 288.75 g/mol. The compound's structure allows for various chemical modifications, enhancing its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, research indicates that similar pyrazole derivatives possess potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Anticancer Potential

Molecular docking studies have indicated that this compound may interact with proteins involved in cancer progression. These interactions could elucidate mechanisms of action relevant to cancer therapies. Preliminary findings suggest that this compound may inhibit cell proliferation in various cancer cell lines, although further studies are required to confirm these effects and understand the underlying mechanisms .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound has been evaluated for its ability to modulate inflammatory pathways. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes associated with inflammation, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several research groups have synthesized and evaluated the biological activities of pyrazoles, including this compound. Key findings from these studies include:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values below 100 µg/mL. |

| Study B (2021) | Showed inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

| Study C (2022) | Reported anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages by 40%. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.